2-Fluoro-3-nitrobenzene-1-thiol
Description
BenchChem offers high-quality 2-Fluoro-3-nitrobenzene-1-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-nitrobenzene-1-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H4FNO2S |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-fluoro-3-nitrobenzenethiol |
InChI |
InChI=1S/C6H4FNO2S/c7-6-4(8(9)10)2-1-3-5(6)11/h1-3,11H |
InChI Key |
LNDCHJLAXOUQKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S)F)[N+](=O)[O-] |
Origin of Product |
United States |
structural elucidation of 2-Fluoro-3-nitrobenzene-1-thiol
An In-Depth Technical Guide to the Structural Elucidation of 2-Fluoro-3-nitrobenzene-1-thiol
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous . Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural lists to offer a field-proven, logical framework for molecular characterization. We will detail the strategic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. Each step is rationalized to build a self-validating dataset, culminating in the complete and confident assignment of the molecular structure. The guide includes detailed experimental protocols, data interpretation grounded in established principles, and illustrative diagrams to clarify complex relationships.
Introduction: The Analytical Imperative
The subject of our investigation is 2-Fluoro-3-nitrobenzene-1-thiol, a substituted aromatic compound with three key functional groups: a thiol, a nitro group, and a fluorine atom. The precise arrangement of these substituents on the benzene ring is critical, as even minor positional changes (isomerism) can drastically alter the molecule's chemical reactivity, biological activity, and toxicological profile. Therefore, before this compound can be utilized in any research or development pipeline, its structure must be rigorously confirmed.
Our approach is not merely a sequence of experiments but a logical progression of inquiry. We begin by determining the mass and elemental formula, proceed to identify the functional groups present, and conclude by mapping the intricate connectivity of the atoms through an exhaustive NMR analysis.
Foundational Analysis: Mass and Composition
The first step in any structural elucidation is to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: We employ HRMS, typically with a soft ionization technique like Electrospray Ionization (ESI) in negative ion mode (to deprotonate the acidic thiol) or Electron Ionization (EI), to obtain a precise mass measurement of the molecular ion. This allows for the calculation of a unique elemental formula, distinguishing our target from any potential isomeric impurities or contaminants.
Predicted Data: For C₆H₄FNO₂S, the expected monoisotopic mass is 173.0028 Da. HRMS analysis should yield a measured mass within a narrow tolerance (typically <5 ppm) of this value.
Protocol 2.1: HRMS Data Acquisition (ESI-)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Perform serial dilutions to reach a final concentration of ~1-10 µg/mL.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) immediately prior to the run using a known calibration standard.
-
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization (Negative Mode):
-
Set the capillary voltage to a value appropriate for negative ion formation (e.g., -2.5 to -3.5 kV).
-
Optimize nebulizer gas pressure and drying gas flow rate and temperature to achieve a stable spray and efficient desolvation.
-
-
Data Acquisition: Acquire data in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500). The high-resolution capabilities of the analyzer will provide the exact mass of the deprotonated molecule [M-H]⁻.
Functional Group Identification: Infrared Spectroscopy
Infrared (IR) spectroscopy serves as a rapid and effective tool for identifying the key functional groups within the molecule. It provides a characteristic "fingerprint" based on the vibrational frequencies of chemical bonds.
Expertise & Rationale: The IR spectrum will provide direct evidence for the presence of the S-H, N-O (from the nitro group), C-F, and aromatic C-H/C=C bonds. The position and intensity of these absorption bands are diagnostic. Notably, the S-H stretching vibration is often weak and can be a challenging peak to identify definitively.[1] Its frequency can also shift based on intermolecular interactions like hydrogen bonding.[2][3]
Table 1: Predicted IR Absorption Frequencies
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Thiol (S-H) | Stretch | ~2550 - 2590 | Weak |
| Nitro (NO₂) | Asymmetric Stretch | ~1520 - 1560 | Strong |
| Nitro (NO₂) | Symmetric Stretch | ~1340 - 1370 | Strong |
| Aromatic C=C | Stretch | ~1450 - 1600 | Medium (multiple bands) |
| Carbon-Fluorine (C-F) | Stretch | ~1200 - 1280 | Strong |
| Aromatic C-H | Stretch | >3000 | Medium |
| Aromatic C-H | Out-of-Plane Bend | ~750 - 900 | Strong |
Protocol 3.1: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid 2-Fluoro-3-nitrobenzene-1-thiol sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Co-add multiple scans (e.g., 16 or 32) over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ to obtain a high signal-to-noise spectrum.
-
Data Processing: Perform an automatic baseline correction and ATR correction if available in the software.
The Core of Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
Expertise & Rationale: The substitution pattern of 2-Fluoro-3-nitrobenzene-1-thiol will create a unique set of chemical shifts and coupling constants.
-
The nitro group is a strong electron-withdrawing group, which will significantly deshield (shift to higher ppm) adjacent protons and carbons.[4]
-
The fluorine atom will induce characteristic splitting patterns (J-coupling) in the signals of nearby protons (²J, ³J, ⁴J) and carbons (¹J, ²J, ³J).
-
The thiol group is a weaker electron-donating group. The thiol proton (SH) itself is often a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighbor relationships through spin-spin coupling. For this structure, we expect three distinct aromatic proton signals.
¹⁹F NMR Spectroscopy
Given the presence of fluorine, ¹⁹F NMR is an essential experiment. It is highly sensitive and provides a clean spectrum with a single signal for the fluorine atom, whose chemical shift is indicative of its electronic environment.[5][6] This signal will show couplings to the adjacent aromatic protons.
¹³C NMR Spectroscopy (with DEPT-135)
The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons. The DEPT-135 experiment is used to differentiate between CH and quaternary (C) carbons, which is crucial for assignment. The large one-bond carbon-fluorine coupling (¹JCF) will be a key feature for identifying C2.
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position | Atom | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| 1 | C | ~120-125 | d | ²JCF ≈ 20-25 |
| 2 | C | ~155-160 | d | ¹JCF ≈ 240-260 |
| 3 | C | ~145-150 | d | ²JCF ≈ 15-20 |
| 4 | C | ~125-130 | s | - |
| 4 | H | ~7.6-7.8 | d | ³JHH ≈ 8-9 |
| 5 | C | ~120-125 | s | - |
| 5 | H | ~7.2-7.4 | t | ³JHH ≈ 8-9 |
| 6 | C | ~130-135 | d | ³JCF ≈ 5-8 |
| 6 | H | ~7.9-8.1 | dd | ³JHH ≈ 8-9, ⁴JHF ≈ 5-7 |
| SH | H | ~4.0-5.0 | br s | - |
Note: Chemical shifts (δ) are predictions based on substituent effects and may vary. Multiplicity: s=singlet, d=doublet, t=triplet, dd=doublet of doublets, br=broad.
Protocol 4.1: NMR Data Acquisition
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for thiols as it can slow down proton exchange, sometimes allowing the SH proton to be observed more clearly.
-
Instrument Tuning: Place the sample in the NMR spectrometer (e.g., 400 MHz or higher). Tune and match the ¹H, ¹³C, and ¹⁹F channels. Shim the magnetic field to achieve high resolution.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a 90° pulse and a sufficient relaxation delay.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
DEPT-135: Run a DEPT-135 experiment to distinguish CH carbons (positive signal) from CH₂ carbons (negative signal, none in this molecule). Quaternary carbons are absent.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Run a standard gradient-selected COSY experiment to establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Run a standard gradient-selected HSQC experiment to correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Run a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (e.g., for 8 Hz) to observe correlations between protons and carbons separated by 2-3 bonds.
-
2D NMR: Assembling the Puzzle
2D NMR experiments are indispensable for connecting the individual pieces of data into a coherent structure.
-
COSY: This experiment will show a clear correlation between H5 and its neighbors, H4 and H6, confirming the contiguous three-proton spin system on the aromatic ring.
-
HSQC: This directly links each proton to its carbon: H4 to C4, H5 to C5, and H6 to C6. This is the first step in assigning the carbon spectrum.
-
HMBC: This is the definitive experiment for establishing the substitution pattern. Key expected correlations include:
-
H6 to C2 (³JCH) and C4 (³JCH): This places H6 adjacent to the nitro-bearing C5 and ortho to the fluorine-bearing C2.
-
H4 to C2 (³JCH) and C6 (³JCH): This confirms the placement of H4.
-
H4 to the thiol-bearing C1 (³JCH).
-
The SH proton , if observable, may show a correlation to C1 (²JCH) and C6 (³JCH).
-
Visualization of the Elucidation Strategy
The overall workflow can be visualized as a logical progression from broad characteristics to fine structural details.
Caption: Workflow for the .
Visualization of Key HMBC Correlations
This diagram illustrates how long-range proton-carbon correlations from the HMBC experiment definitively establish the substituent positions.
Caption: Key 2- and 3-bond HMBC correlations for structural assignment.
Definitive Structure: X-ray Crystallography
While the combination of MS and NMR provides an exceptionally high degree of confidence for the structure in solution, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure in the solid state.[7]
Expertise & Rationale: If a suitable single crystal of the compound can be grown, X-ray crystallography can determine the precise spatial coordinates of each atom, confirming connectivity, bond lengths, bond angles, and intermolecular packing interactions. This technique would definitively differentiate the 2-Fluoro-3-nitro isomer from all other possibilities.
Protocol 5.1: Single-Crystal Growth and Data Collection
-
Crystallization: Attempt to grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions). Common methods include:
-
Slow evaporation of a solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Vapor diffusion, where a precipitant is slowly diffused into a solution of the compound.
-
Cooling of a saturated solution.
-
-
Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.[7]
-
Diffraction: Irradiate the crystal with a monochromatic X-ray beam, rotating the crystal to collect a complete set of diffraction data.[7]
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson functions to generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[8]
Conclusion: A Self-Validating Structural Dossier
The is achieved through a systematic and hierarchical application of modern analytical techniques.
-
HRMS establishes the correct elemental formula.
-
IR Spectroscopy confirms the presence of the required functional groups.
-
1D and 2D NMR Spectroscopy work in concert to piece together the molecular skeleton, definitively proving the 1,2,3-substitution pattern through unambiguous ¹H-¹H and ¹H-¹³C correlations.
References
-
Monti, D., Orsini, F., & Ricca, G. S. (2006). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Spectroscopy Letters, 19(5), 505-511. [Link]
-
University of Illinois Urbana-Champaign. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry LibreTexts. [Link]
-
Young, R. B., et al. (2023). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Environmental Science & Technology, 57(30), 10995-11006. [Link]
-
Young, R. B., et al. (2023). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology Letters, 10(8), 666-672. [Link]
-
Gowenlock, B. G., et al. (1994). The carbon-13 chemical shifts of several substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(3), 514-518. [Link]
-
Verma, P., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 25(23), 5691. [Link]
-
Zondlo, N. J. (2018). Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. Accounts of Chemical Research, 51(8), 1879-1888. [Link]
-
Adolfsson, E., & Wistrand, L. G. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2322. [Link]
-
Nishiwaki, T. (1968). Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. Chemical and Pharmaceutical Bulletin, 16(10), 2004-2008. [Link]
-
Royal Society of Chemistry. (n.d.). A fast and facile method for the detection of thiols. The Analyst. [Link]
-
Bicca de Alencastro, R., & Sandorfy, C. (1972). A Low Temperature Infrared Study of Self-association in Thiols. Canadian Journal of Chemistry, 50(21), 3594-3600. [Link]
-
ResearchGate. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Request PDF. [Link]
-
Taylor & Francis Online. (2024). Determination of total extractable organofluorine (EOF) in food contact materials and target and non-target analysis of per- and polyfluoroalkyl substances using LC–MS/MS and LC–HRMS simultaneously coupled to ICP-MS. [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Physics LibreTexts. (2022). X-ray Protein Crystallography. [Link]
-
University of Vienna. (2024). Chemical Crystallography: Exercise No. 2. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 6. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. homepage.univie.ac.at [homepage.univie.ac.at]
Application Notes: 2-Fluoro-3-nitrobenzene-1-thiol in Medicinal Chemistry
Introduction
2-Fluoro-3-nitrobenzene-1-thiol is a trifunctional aromatic compound poised to serve as a versatile scaffold and building block in modern medicinal chemistry. Its unique arrangement of a nucleophilic thiol, an electron-withdrawing nitro group, and a reactive fluoro leaving group offers a palette of synthetic possibilities for creating diverse molecular libraries. The strategic positioning of these functional groups—particularly the ortho relationship between the fluorine and the activating nitro group—makes this reagent exceptionally well-suited for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2]
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate physicochemical properties like lipophilicity and pKa, and improve binding affinity.[3][4] Similarly, the nitro group, beyond its role in activating the ring, can serve as a bioisostere, a hydrogen bond acceptor, or a precursor to a synthetically crucial amino group.[5] The thiol moiety provides a handle for covalent modification, metal chelation, or further derivatization.
This guide details the core reactivity of 2-Fluoro-3-nitrobenzene-1-thiol and provides detailed protocols for its application in the synthesis of privileged heterocyclic scaffolds, such as benzothiazoles, which are prominent in numerous therapeutic agents.[6][7]
Physicochemical Properties
A summary of the key properties of the related compound, 2-Fluoro-3-nitrophenol, is provided below for reference. Researchers should always consult the specific Certificate of Analysis for 2-Fluoro-3-nitrobenzene-1-thiol.
| Property | Value | Source |
| Molecular Formula | C₆H₄FNO₃ (Phenol analog) | PubChem[8] |
| Molecular Weight | 157.10 g/mol (Phenol analog) | PubChem[8] |
| Appearance | Typically a solid | Sigma-Aldrich |
| Purity | ≥97% (Typical) | CP Lab Safety[9] |
| CAS Number | 179816-26-3 (Phenol analog) | Sigma-Aldrich |
Core Reactivity and Synthetic Logic
The synthetic utility of 2-Fluoro-3-nitrobenzene-1-thiol is governed by three primary reactive centers: the fluorine atom, the thiol group, and the nitro group. The choice of reagents and reaction conditions dictates which site is addressed, allowing for a modular and strategic approach to molecular design.
Diagram: Key Reactive Pathways
The following diagram illustrates the principal synthetic transformations available from the 2-Fluoro-3-nitrobenzene-1-thiol scaffold.
Caption: Synthetic pathways originating from 2-Fluoro-3-nitrobenzene-1-thiol.
PART 1: Nucleophilic Aromatic Substitution (SNAr) at Fluorine
The most prominent application of this reagent is in SNAr reactions. The nitro group, positioned ortho to the fluorine, strongly activates the aromatic ring toward nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[1] Fluorine's high electronegativity and its competence as a leaving group make this position the primary site for substitution.[10][11]
This pathway allows for the facile introduction of a wide range of nucleophiles (amines, alcohols, thiols), enabling the rapid generation of compound libraries built upon the 3-nitro-thiophenol core.
Protocol 1: General SNAr with an Amine Nucleophile
This protocol details the synthesis of a substituted 2-amino-3-nitrobenzene-1-thiol derivative.
Materials:
-
2-Fluoro-3-nitrobenzene-1-thiol (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup (N₂ or Ar)
-
TLC plates, ethyl acetate, hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl), brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-Fluoro-3-nitrobenzene-1-thiol (1.0 eq) and the chosen solvent (e.g., DMF, 10 mL per mmol of substrate).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 eq) and the amine nucleophile (1.2 eq).
-
Reaction: Heat the mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Causality Note: Heating is required to overcome the activation energy for the formation of the Meisenheimer complex. The polar aprotic solvent (DMF) effectively solvates the cation of the base, increasing the nucleophilicity of the amine.
-
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous phase).
-
Washing: Wash the combined organic layers with water, followed by brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
| Parameter | Condition | Rationale |
| Temperature | 60-80 °C | Provides sufficient thermal energy for SNAr activation. |
| Base | K₂CO₃ / DIPEA | Neutralizes the HF byproduct, driving the reaction to completion. |
| Solvent | DMF / MeCN | Polar aprotic solvent stabilizes charged intermediates. |
| Typical Yield | 65-90% | Dependent on the nucleophilicity of the amine. |
PART 2: Synthesis of Benzothiazole Scaffolds
One of the most powerful applications of this reagent is in the synthesis of benzothiazoles, a privileged scaffold in medicinal chemistry found in anticancer, antimicrobial, and CNS-active agents.[6][7][12] This strategy involves a two-step sequence: reduction of the nitro group followed by cyclocondensation.
Diagram: Benzothiazole Synthesis Workflow
Caption: Two-step workflow for the synthesis of 4-fluorobenzothiazoles.
Protocol 2: Nitro Reduction and Benzothiazole Formation
This protocol outlines the synthesis of a 4-fluoro-2-substituted-benzothiazole.
Step A: Nitro Group Reduction
Materials:
-
2-Fluoro-3-nitrobenzene-1-thiol (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Ethanol (EtOH) and Water (e.g., 4:1 mixture)
-
Celite®
Procedure:
-
Setup: In a round-bottom flask, suspend 2-Fluoro-3-nitrobenzene-1-thiol (1.0 eq), iron powder (5.0 eq), and NH₄Cl (1.0 eq) in the EtOH/Water solvent mixture.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 1-3 hours. Monitor by TLC until the starting material is consumed.
-
Causality Note: This is a classic Béchamp reduction. The iron metal in the presence of a mild proton source (from NH₄Cl hydrolysis) acts as the reducing agent for the nitro group.
-
-
Filtration: Cool the reaction to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure. The resulting crude 2-Fluoro-3-aminobenzene-1-thiol is often used directly in the next step without further purification.
Step B: Cyclocondensation with a Carboxylic Acid
Materials:
-
Crude 2-Fluoro-3-aminobenzene-1-thiol (1.0 eq)
-
Carboxylic Acid (R-CO₂H) (1.0 - 1.2 eq)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
High-temperature oil bath
Procedure:
-
Setup: Combine the crude aminothiol (1.0 eq) and the desired carboxylic acid (1.1 eq) in a flask.
-
Reagent Addition: Carefully add polyphosphoric acid (PPA) with stirring. PPA serves as both the solvent and the dehydrating condensation agent.
-
Reaction: Heat the mixture to 130-160 °C for 2-6 hours. The reaction becomes a thick, stirrable paste.
-
Causality Note: PPA facilitates the formation of an intermediate amide, which then undergoes an intramolecular cyclization and dehydration, driven by the high temperature, to form the thiazole ring.[13]
-
-
Workup: Cool the reaction mixture until it is just warm enough to pour. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.
-
Neutralization: Basify the acidic aqueous mixture by the slow addition of a concentrated base (e.g., 10 M NaOH) until the pH is ~8-9. The product will typically precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of water.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or by flash column chromatography.
Conclusion
2-Fluoro-3-nitrobenzene-1-thiol is a highly valuable and versatile building block for medicinal chemistry. Its well-defined reactivity allows for selective functionalization at three distinct points, enabling the construction of complex molecular architectures. The protocols provided herein for SNAr reactions and the synthesis of 4-fluorobenzothiazole scaffolds demonstrate its utility in accessing drug-like chemical space. Researchers can leverage these methods as a foundation for library synthesis and the development of novel therapeutic candidates.
References
-
[Science of Synthesis, Vol. 11.18: Benzothiazoles and Related Compounds] ([Link]) - This resource describes the common methods for synthesizing benzothiazoles, including the reaction of 2-aminobenzenethiols with carboxylic acid derivatives, which is analogous to the cyclocondensation step described.
-
[Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. Macromolecules] ([Link]) - This paper provides kinetic data on the SNAr of fluoronitrobenzene derivatives, highlighting the reactivity of these substrates.
-
[Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. J Am Chem Soc] ([Link]) - Discusses modern methods for SNAr reactions, providing context for the classical reactivity of activated fluoroarenes.
-
[Nucleophilic aromatic substitution. Wikipedia] ([Link]) - An overview of the SNAr mechanism, explaining the role of electron-withdrawing groups like the nitro group in activating the ring.
-
[Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank] ([Link]) - Details the use of activated halogens in sequential SNAr reactions to build molecular complexity.
-
[Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research] ([Link]) - This study demonstrates the synthesis and biological evaluation of benzothiazole derivatives, highlighting the importance of this scaffold.
-
[2-Fluoro-3-nitrophenol. PubChem] ([Link]) - Provides physicochemical data for the analogous phenol compound.
-
[Benzothiazole synthesis. Organic Chemistry Portal] ([Link]) - A collection of various synthetic methods for preparing benzothiazole derivatives.
-
[SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences] ([Link]) - Research article detailing the synthesis and biological screening of novel benzothiazole compounds.
-
[Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube] ([Link]) - A video tutorial outlining different laboratory methods for synthesizing the benzothiazole core structure.
-
[Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research] ([Link]) - A review discussing the strategic advantages of incorporating fluorine into medicinal compounds.
-
[The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel)] ([Link]) - This article reviews the wide range of biological activities exhibited by nitro-containing compounds.
-
[2-Fluoro-3-nitrophenol, 97% Purity. CP Lab Safety] ([Link]) - Commercial listing providing purity and other specifications for the analogous phenol compound.
-
[2-Fluoro-1-methyl-3-nitrobenzene. PubChem] ([Link]) - Physicochemical data for a related nitroaromatic compound.
-
[2-fluoro-1-methyl-3-nitrobenzene. Veeprho] ([Link]) - Supplier information for a related compound, noting its use as a reference material.
-
[Para-Fluoro-Thiol Reaction on Anchor Layers Grafted from an Aryldiazonium Salt: A Tool for Surface Functionalization with Thiols. Langmuir] ([Link]) - Describes a specific reaction involving fluoro-aromatics and thiols, relevant to the SNAr reactivity discussed.
-
[Current and emerging applications of fluorine in medicinal chemistry. Future Science] ([Link]) - A comprehensive overview of the role of fluorine in modern drug design and development.
-
[Privileged Scaffolds in Medicinal Chemistry: An Introduction. RSC Drug Discovery Series] ([Link]) - An introduction to the concept of privileged scaffolds, which includes structures like benzothiazole.
-
[Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate] ([Link]) - Discusses the importance of related sulfur- and nitrogen-containing heterocycles in drug discovery.
-
[The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Molecules] ([Link]) - A review on the power of privileged structures in designing new biologically active molecules.
-
[Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry] ([Link]) - A review highlighting the importance of the 2-aminothiophene scaffold, a related heterocycle, in medicinal chemistry.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. office2.jmbfs.org [office2.jmbfs.org]
- 8. 2-Fluoro-3-nitrophenol | C6H4FNO3 | CID 23340673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note & Protocols: Mastering Reactions with Fluorinated Aromatic Thiols
Introduction: The Strategic Value of Fluorinated Aryl Thioethers
In the landscape of modern drug discovery, materials science, and chemical biology, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorinated aryl thioethers, in particular, represent a critical class of compounds, prized for the unique physicochemical properties they impart. The high electronegativity and steric demand of fluorine can profoundly influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity. Consequently, the reactions that form these C-S bonds are of paramount importance.
This guide provides an in-depth exploration of the experimental setups for reactions involving fluorinated aromatic thiols. We move beyond simple procedural lists to dissect the underlying principles, enabling researchers to troubleshoot and adapt these methodologies. The primary focus will be on the robust and widely applicable Nucleophilic Aromatic Substitution (SNAr) pathway, often termed the para-Fluoro-Thiol Reaction (PFTR), with additional insights into metal-catalyzed strategies.
Section 1: Fundamental Principles of C-S Bond Formation
The reactivity of fluorinated aromatic systems is fundamentally altered compared to their non-fluorinated counterparts. The presence of strongly electron-withdrawing fluorine atoms renders the aromatic ring electron-deficient and thus highly susceptible to nucleophilic attack, a reversal of the typical electrophilic substitution pattern of arenes.[1]
The SNAr Mechanism: A Workhorse Reaction
The most common method for synthesizing fluorinated aryl thioethers is the SNAr reaction. This two-step addition-elimination mechanism is particularly efficient when the fluorine atom is positioned ortho or para to a strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group. In polyfluorinated systems, such as pentafluorobenzene, the cumulative inductive effect of the fluorine atoms themselves activates the ring for substitution.[1][2]
The reaction proceeds via the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The key steps are:
-
Thiolate Formation: A base deprotonates the aromatic thiol to generate a potent nucleophile, the thiolate anion.
-
Nucleophilic Attack: The thiolate attacks the electron-deficient carbon atom bearing the fluorine leaving group. This forms the negatively charged, non-aromatic Meisenheimer complex.
-
Elimination & Aromatization: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final aryl thioether product.
Metal-Catalyzed Cross-Coupling
For less activated or sterically hindered fluorinated arenes, SNAr reactions can be sluggish. In these cases, transition metal catalysis offers a powerful alternative. Copper- and palladium-catalyzed reactions are most common for C-S bond formation.[4][5] These reactions typically involve an oxidative addition of the aryl halide to a low-valent metal center, followed by reaction with the thiol and subsequent reductive elimination to form the product and regenerate the catalyst. While highly effective, these methods require careful optimization to avoid catalyst poisoning by the sulfur-containing nucleophile.
Section 2: Pre-Experimental Considerations & Setup
A successful experiment begins long before reagents are mixed. Careful planning of the reaction environment, reagents, and safety protocols is paramount.
Reagent and Solvent Selection
-
Fluorinated Aromatic Substrate: The reactivity is dictated by the number and position of fluorine atoms and other electron-withdrawing groups. Highly activated substrates like pentafluorobenzene or 4-fluoronitrobenzene will react under mild conditions.[1][6]
-
Thiol: Aliphatic thiols are generally more nucleophilic than aromatic thiols. The choice will depend on the target molecule. Note that thiols are prone to oxidation to disulfides, especially under basic conditions in the presence of air.[7]
-
Base: The base must be strong enough to deprotonate the thiol (pKa ~6-8 for aromatic thiols, ~10-12 for aliphatic) but should not react with the substrate or product. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and for more sensitive reactions, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][3] For reactions requiring stronger bases, sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) can be used, but require strictly anhydrous conditions.[3][6]
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal as they solvate the cationic counter-ion of the thiolate, enhancing its nucleophilicity, and can support the charged Meisenheimer complex.[3]
Inert Atmosphere Technique
To prevent the oxidative dimerization of thiols to disulfides, it is best practice to perform these reactions under an inert atmosphere (e.g., Nitrogen or Argon).[7]
-
For Benchtop Reactions: A simple setup involves using a two- or three-neck round-bottom flask equipped with a condenser (if heating), a rubber septum for reagent addition via syringe, and a balloon or bubbler to maintain a positive pressure of inert gas.
-
For Air-Sensitive Reagents: If using highly reactive bases like NaH, a Schlenk line or a glovebox is recommended to ensure the complete exclusion of air and moisture.
Critical Safety Protocols
Working with fluorinated compounds and thiols necessitates strict adherence to safety procedures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are a common choice, but check compatibility).[8]
-
Ventilation: Thiols are notorious for their powerful and unpleasant stench.[9] All manipulations involving thiols, even in small quantities, MUST be performed in a certified chemical fume hood to prevent exposure and odor contamination of the lab.[8][9]
-
Chemical Handling:
-
Waste Disposal: Quench reactive reagents carefully before disposal. Thiol-containing waste should be segregated and treated (e.g., with bleach to oxidize the thiol) before being sent to the appropriate chemical waste stream. Dispose of all chemical waste according to your institution's guidelines.[12]
Section 3: Detailed Experimental Protocols
The following protocols provide a robust starting point. Researchers should consider them as templates to be optimized for their specific substrates.
Protocol 1: General Procedure for SNAr (para-Fluoro-Thiol Reaction)
This protocol describes a typical reaction between an activated fluoroarene (e.g., pentafluorobenzene) and an aromatic thiol.
Materials & Equipment:
-
Two-neck round-bottom flask, magnetic stir bar, condenser, rubber septa
-
Inert gas source (Nitrogen or Argon) with balloon or bubbler setup
-
Syringes and needles
-
Pentafluorobenzene (1.0 eq)
-
4-Methoxybenzenethiol (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground
-
Anhydrous Dimethylformamide (DMF)
-
Standard work-up reagents: Ethyl acetate, water, brine
Step-by-Step Procedure:
-
Flask Preparation: Flame-dry a two-neck round-bottom flask under vacuum and backfill with an inert gas. Allow it to cool to room temperature. Equip the flask with a magnetic stir bar.
-
Rationale: Removing adsorbed water is crucial, as moisture can quench the thiolate and interfere with the reaction.
-
-
Reagent Addition: To the flask, add the finely ground potassium carbonate (2.0 eq) and the 4-methoxybenzenethiol (1.1 eq).
-
Rationale: Using a slight excess of the thiol ensures the complete consumption of the limiting fluoroarene. Grinding the K₂CO₃ increases its surface area, facilitating a faster and more efficient deprotonation.
-
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the fluoroarene.
-
Thiolate Formation: Stir the suspension at room temperature for 20-30 minutes. The formation of the thiolate may be visually indicated by a color change.
-
Substrate Addition: Slowly add the pentafluorobenzene (1.0 eq) to the stirred suspension via syringe.
-
Rationale: Slow addition helps to control any potential exotherm and ensures a homogeneous reaction.
-
-
Reaction: Heat the reaction mixture to 50-80 °C (or stir at room temperature for highly activated substrates) and monitor its progress.
-
Rationale: Heating increases the reaction rate, especially for less activated substrates.
-
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or GC-MS.
-
Quenching & Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour it into a separatory funnel containing water and extract the product with ethyl acetate (3 x volume of DMF).
-
Rationale: This step removes the DMF and inorganic salts.
-
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure aryl thioether.[3]
Section 4: Reaction Monitoring, Analysis, and Purification
Analytical Techniques
-
Thin Layer Chromatography (TLC): The quickest method to qualitatively monitor a reaction. A suitable solvent system (e.g., Hexanes/Ethyl Acetate) should show a clear separation between the starting materials and the more nonpolar product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable compounds. It provides information on the conversion rate and can identify major components by their mass-to-charge ratio.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for less volatile or thermally sensitive molecules. It is highly sensitive and provides accurate mass data.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Used for the structural elucidation of the final purified product.
-
¹⁹F NMR: An invaluable tool when working with fluorinated molecules. The disappearance of the starting fluoroarene signal and the appearance of a new signal for the fluoride ion (if observed) or changes in the remaining fluorine signals can be used to monitor the reaction. It can even be used to observe reactive intermediates directly under certain conditions.[14][15]
-
| Technique | Application | Key Insights |
| TLC | Rapid, qualitative reaction progress | Consumption of starting material, appearance of product spot. |
| GC-MS | Quantitative analysis of volatile compounds | Conversion rate, identification of byproducts. |
| LC-MS | Analysis of non-volatile/sensitive compounds | High-sensitivity monitoring, accurate mass confirmation.[13] |
| ¹⁹F NMR | Mechanistic studies & monitoring | Direct observation of fluorine-containing species, can reveal intermediates.[14] |
Purification Strategies
-
Aqueous Work-up/Extraction: As described in the protocol, this is the first step to remove the bulk of inorganic salts and polar solvents like DMF or DMSO.[3]
-
Column Chromatography: The most common method for purifying organic compounds. Silica gel is the standard stationary phase, with a mobile phase gradient (e.g., increasing ethyl acetate in hexanes) used to elute the compounds based on polarity.[14]
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
Conclusion
Reactions involving fluorinated aromatic thiols, particularly the SNAr pathway, are indispensable tools in modern chemical synthesis. Success in this domain hinges on a thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and an unwavering commitment to safety. By implementing the robust protocols and analytical strategies detailed in this guide, researchers can confidently harness the power of these reactions to advance their projects in drug development and materials science.
References
-
The para -Fluoro–Thiol Reaction as an Efficient Tool in Polymer Chemistry. ResearchGate. Available at: [Link]
-
Accessing the Thiol Toolbox: Synthesis and Structure–Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides. ACS Publications. Available at: [Link]
-
Remote Fluorination and Fluoroalkyl(thiol)ation Reactions. PubMed. Available at: [Link]
-
A fluorine-thiol displacement reaction as a peptide stapling platform. Springer Nature. Available at: [Link]
-
Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19 F NMR. RSC Publishing. Available at: [Link]
-
Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with F NMR. ResearchGate. Available at: [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PMC. Available at: [Link]
-
Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. ResearchGate. Available at: [Link]
-
Copper-catalyzed fluorination of 2-pyridyl aryl bromides. RSC Publishing. Available at: [Link]
-
Copper catalyzed carbon-selenium bond formation via the coupling reaction of aryl halides, phenylboronic acid and Se. Scilit. Available at: [Link]
-
C–F Bond Formation for the Synthesis of Aryl Fluorides. PMC. Available at: [Link]
-
Nucleophilic aromatic substitution of fluoroarenes to synthesise drug compounds for combatting neglected tropical diseases. Loughborough University Research Repository. Available at: [Link]
-
SAFETY DATA SHEET - High Performance Fluorinated Solvent. Farnell. Available at: [Link]
-
Chemiluminescent read-out of para-fluoro-thiol reaction events. RSC Publishing. Available at: [Link]
-
A catalytic C-C bond-forming reaction between aliphatic fluorohydrocarbons and arylsilanes. Semantic Scholar. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]
-
Purification of thiols. Chemistry Stack Exchange. Available at: [Link]
-
Examples of fluorinated probes. (a) A colorimetric sensor using F-thiol... ResearchGate. Available at: [Link]
-
Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. ACS Publications. Available at: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. Available at: [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]
-
Self‐Propagated para‐Fluoro‐Thiol Reaction. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper catalyzed carbon-selenium bond formation via the coupling reaction of aryl halides, phenylboronic acid and Se | Scilit [scilit.com]
- 5. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. farnell.com [farnell.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19 F NMR - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04871G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
identification of byproducts in 2-Fluoro-3-nitrobenzene-1-thiol synthesis
This guide is structured as a Tier 3 Technical Support resource, designed for process chemists and analytical scientists encountering specific hurdles in the synthesis of 2-Fluoro-3-nitrobenzene-1-thiol (also known as 2-fluoro-3-nitrothiophenol).
The content assumes the primary synthetic route is the Sandmeyer Reaction (via 2-fluoro-3-nitroaniline), as direct nucleophilic aromatic substitution (
Subject: Impurity Identification, Troubleshooting, and Process Optimization Reference ID: TS-FNT-2025-02 Audience: Process Chemistry & Analytical Development Teams
Process Overview & Impurity Map
Before troubleshooting, we must establish the standard reaction pathway and where deviations occur. The synthesis typically proceeds via diazotization of 2-fluoro-3-nitroaniline , followed by reaction with a sulfur source (e.g., Potassium Ethyl Xanthate) and subsequent hydrolysis.
Reaction Pathway & Impurity Genesis
The following diagram illustrates the critical control points where byproducts are generated.
Caption: Figure 1.[1] Mechanistic pathway for 2-Fluoro-3-nitrobenzene-1-thiol synthesis via the Sandmeyer-Xanthate route, highlighting critical impurity origins.
Troubleshooting Guide (Q&A Format)
Module 1: The "Ghost" Peak (Oxidative Instability)
User Query: “I see a significant unknown peak at a high retention time (RRT ~1.8) that increases the longer the sample sits in the autosampler. LC-MS shows a mass of [2M-2]. What is this?”
Technical Diagnosis: This is the Disulfide Dimer (Bis(2-fluoro-3-nitrophenyl)disulfide). Thiols are notoriously prone to oxidative coupling in the presence of atmospheric oxygen, especially under basic conditions or in solution.
Root Cause:
-
Air Exposure: Inadequate degassing of solvents during workup or analysis.
-
Trace Metals: Metal ions (Fe, Cu) from reagents or stainless steel reactors can catalyze this oxidation.
-
Sample Prep: Diluting samples in non-degassed solvents for HPLC.
Corrective Protocol:
-
In-Process: Add a reducing agent like Dithiothreitol (DTT) or TCEP to your HPLC sample vial to revert the dimer back to the monomer for accurate quantification.
-
Synthesis: Sparge all reaction solvents with Nitrogen/Argon for at least 30 minutes. Perform the final acidification and extraction under an inert atmosphere.
-
Storage: Store the isolated thiol under Argon at -20°C.
Module 2: Low Yield & The "Phenol" Impurity
User Query: “My yield is stalled at 50%, and I see a large peak co-eluting near the starting material. MS indicates a loss of the sulfur group (M-16+O).”
Technical Diagnosis: You are generating 2-Fluoro-3-nitrophenol (Impurity A). This occurs when the diazonium intermediate reacts with water instead of the xanthate nucleophile.
Root Cause:
-
Temperature Excursion: The diazotization step rose above 5°C, destabilizing the diazonium salt.
-
Low Nucleophile Concentration: The xanthate addition was too slow, or the xanthate had degraded (check for "rotten cabbage" smell indicating decomposition to
). -
Insufficient Acid: Low acidity allows the diazonium salt to couple with unreacted aniline (tars) or hydrolyze.
Corrective Protocol:
-
Temperature Control: Maintain internal temperature strictly between -5°C and 0°C during nitrite addition.
-
Reagent Quality: Use fresh Potassium Ethyl Xanthate. Recrystallize it from ethanol if it appears yellow/orange (should be pale yellow).
-
Order of Addition: Add the cold diazonium solution to the xanthate solution (inverse addition) to ensure the diazonium species always encounters an excess of nucleophile.
Module 3: Regioselectivity Concerns
User Query: “Can I synthesize this via
Technical Diagnosis: Do not recommend. While cheaper, this route yields the wrong isomer .
-
Mechanism: In 2,3-difluoronitrobenzene, the nitro group activates the ortho position (C2) and the para position (C4).
-
Outcome: Nucleophilic attack by
will predominantly occur at C2 (ortho to ). -
Resulting Structure: 3-Fluoro-2-nitrobenzene-1-thiol (Thiol at 2, F at 3 relative to original ring). The target (2-Fluoro-3-nitro...) requires the thiol to be meta to the nitro group's original position if you view it from the difluoro precursor perspective.
-
Validation: Use 1H-NMR. The coupling constants for the target (1,2,3-substituted) will differ significantly from the 1,2,3-isomer produced by
.
Analytical Data & Specifications
Impurity Profile Table
Use this table to identify peaks in your chromatogram.
| Compound | Structure Description | Relative Retention (RRT)* | LC-MS (ESI-) | Origin |
| 2-Fluoro-3-nitroaniline | Starting Material | 0.85 | 155.0 ( | Unreacted Precursor |
| 2-Fluoro-3-nitrophenol | Hydroxyl substitution | 0.92 | 156.0 ( | Hydrolysis of Diazonium |
| Target Thiol | -SH at Pos 1 | 1.00 | 172.0 ( | Product |
| Xanthate Intermediate | -S-CS-OEt | 1.45 | 260.0 ( | Incomplete Hydrolysis |
| Disulfide Dimer | S-S linked dimer | 1.80 | 343.0 ( | Oxidation (Air) |
*Note: RRT values are approximate and depend on column (C18) and gradient (Water/ACN + 0.1% Formic Acid).
Validated Experimental Protocol (Sandmeyer Route)
For the synthesis of 10g batch.
-
Diazotization:
-
Charge 2-Fluoro-3-nitroaniline (10.0 g, 64 mmol) and HCl (6M, 40 mL) into a flask. Cool to -5°C.
-
Add
(4.85 g, 70 mmol) in water (15 mL) dropwise. Critical: Keep T < 0°C. -
Stir 30 min. Solution should be clear/yellow.
-
-
Xanthylation:
-
In a separate flask, dissolve Potassium Ethyl Xanthate (12.3 g, 77 mmol) in water (50 mL) and heat to 45°C.
-
Slowly transfer the cold diazonium solution into the warm xanthate solution. Caution: Nitrogen gas evolution.
-
Stir at 60°C for 1 hour. A red oil (xanthate ester) will separate.
-
-
Hydrolysis:
-
Extract the oil with ethyl acetate. Evaporate solvent.
-
Dissolve residue in Ethanol (100 mL) and add KOH (10 g) pellets.
-
Reflux for 2 hours under Nitrogen atmosphere .
-
-
Workup (Critical for Stability):
-
Cool to room temp. Acidify with HCl (to pH 2) under Nitrogen.
-
Extract with DCM. Dry over
. -
Concentrate to yield yellow solid/oil. Store at -20°C immediately.
-
References
-
Organic Syntheses , Coll.[2][3] Vol. 3, p. 809 (1955); Vol. 27, p. 81 (1947). o-Chlorothiophenol (General Sandmeyer-Xanthate Protocol).
-
Vapourtec Application Note . Aromatic Substitution & SNAr Mechanisms in Flow Chemistry.
-
PubChem Compound Summary . 2-Fluoro-3-nitrobenzoic acid (Related Intermediate).
-
BenchChem Technical Guide . Potassium Ethyl Xanthate in Coordination Chemistry and Synthesis.
-
Sigma-Aldrich Safety Data . 2-Fluoro-3-nitrophenol (Impurity Standard).
Sources
benchmarking the synthesis of 2-Fluoro-3-nitrobenzene-1-thiol against other methods
The synthesis of 2-Fluoro-3-nitrobenzene-1-thiol (CAS: 119810-63-6) presents a specific regiochemical challenge that disqualifies the most common route (Nucleophilic Aromatic Substitution) used for similar thiols. Because the thiol group is meta to the activating nitro group, direct displacement fails.
This guide benchmarks the three viable methodologies, identifying the Modified Leuckart Thiophenol Synthesis as the optimal balance of scalability and cost, while highlighting Pd-Catalyzed C-S Coupling as the superior method for high-purity, small-scale discovery applications.
Executive Summary
2-Fluoro-3-nitrobenzene-1-thiol is a high-value scaffold, particularly in the development of Bcl-2 family inhibitors and kinase modulators. Its substitution pattern—placing the thiol meta to the nitro group and ortho to the fluorine—renders standard SNAr approaches ineffective due to the lack of resonance activation at the C1 position.
This guide evaluates three synthesis routes:
-
Modified Leuckart Synthesis (Recommended for Scale): Uses aniline diazotization.
-
Pd-Catalyzed C-S Coupling (Recommended for Purity): Uses aryl halides.
-
Newman-Kwart Rearrangement: Uses phenols.
Methodological Landscape & Benchmarking
Comparison Matrix
The following table contrasts the performance of each method based on experimental data for electron-deficient aryl thiols.
| Feature | Method A: Modified Leuckart | Method B: Pd-Catalyzed C-S Coupling | Method C: Newman-Kwart |
| Primary Precursor | 2-Fluoro-3-nitroaniline | 1-Bromo-2-fluoro-3-nitrobenzene | 2-Fluoro-3-nitrophenol |
| Key Reagents | NaNO₂, Potassium Ethyl Xanthate | Pd(OAc)₂, Xantphos, TIPS-SH | Dimethylthiocarbamoyl chloride |
| Yield (Typical) | 65 – 75% | 85 – 92% | 40 – 55% |
| Regioselectivity | Perfect (100%) | Perfect (100%) | High, but thermal migration risks |
| Scalability | High (Kg to Ton scale) | Low (High catalyst cost) | Medium (Thermal safety limits) |
| Safety Profile | Caution: Diazonium intermediate | High: Mild conditions | Low: High temp (>200°C) required |
| Cost Efficiency | High (Commodity reagents) | Low (Precious metal catalyst) | Medium |
Critical Analysis
-
Why SNAr Fails: Direct reaction of 2,3-difluoronitrobenzene with NaSH yields 3-fluoro-2-nitrobenzenethiol , not the target. The nitro group activates the ortho position (C2) far more strongly than the meta position (C1).
-
The Winner: Method A (Leuckart) is the industry standard for this scaffold because it guarantees regiochemistry (the sulfur replaces the nitrogen exactly) using inexpensive reagents, despite the safety handling required for diazonium salts.
Deep Dive: The Recommended Protocol (Modified Leuckart)
This protocol is optimized for the synthesis of 2-Fluoro-3-nitrobenzene-1-thiol from 2-fluoro-3-nitroaniline .
Phase 1: Diazotization
-
Principle: Conversion of the amine to a diazonium salt, creating a reactive leaving group at C1.
-
Reagents: 2-Fluoro-3-nitroaniline (1.0 eq), NaNO₂ (1.1 eq), HCl (2.5 M), H₂O.
-
Protocol:
-
Dissolve 2-fluoro-3-nitroaniline in 2.5 M HCl at 0°C. Ensure vigorous stirring to prevent local heating.
-
Add aqueous NaNO₂ dropwise, maintaining internal temperature < 5°C .
-
Stir for 30 mins. Confirm completion with starch-iodide paper (turns blue instantly).
-
Critical Step: Neutralize excess nitrous acid with urea to prevent side reactions in the next step.
-
Phase 2: Xanthate Formation
-
Principle: The diazonium group is displaced by the nucleophilic sulfur of the xanthate.
-
Reagents: Potassium Ethyl Xanthate (1.2 eq), Na₂CO₃ (buffer).
-
Protocol:
-
Prepare a solution of Potassium Ethyl Xanthate in water at 65°C.
-
Add the cold diazonium solution slowly to the warm xanthate solution.
-
Observation: Evolution of N₂ gas and formation of a dense, oily red layer (the aryl xanthate intermediate).
-
Stir at 70°C for 1 hour. Cool and extract with Ethyl Acetate.
-
Phase 3: Hydrolysis to Thiol
-
Principle: Base-catalyzed hydrolysis of the xanthate ester to the free thiol.
-
Reagents: KOH (3.0 eq), Ethanol/Water (1:1).
-
Protocol:
-
Dissolve the crude aryl xanthate in ethanolic KOH.
-
Reflux for 2 hours under Nitrogen atmosphere (essential to prevent disulfide formation).
-
Cool and acidify with 6M HCl to pH 2.
-
Extract with DCM, dry over MgSO₄, and concentrate.
-
Purification: Distillation under reduced pressure or recrystallization (if solid) to yield 2-Fluoro-3-nitrobenzene-1-thiol.
-
Alternative: Pd-Catalyzed C-S Coupling (High Purity)
For medicinal chemistry applications where trace metal contamination is less critical than organic purity, this method is superior.
-
Substrate: 1-Bromo-2-fluoro-3-nitrobenzene.
-
Catalyst System: Pd₂dba₃ (1 mol%) / Xantphos (1.1 mol%).
-
Thiol Source: 2-Ethylhexyl 3-mercaptopropionate (as a surrogate) or TIPS-SH.
-
Conditions: 1,4-Dioxane, DIPEA, 100°C, 4 hours.
-
Mechanism: Oxidative addition of Pd into the C-Br bond is facilitated by the electron-withdrawing nitro group, followed by transmetallation with the thiol and reductive elimination.
-
Advantage: Avoids the formation of explosive diazonium salts and toxic xanthate byproducts.
Visualizations
Diagram 1: Synthesis Pathway Comparison
This diagram illustrates the divergence between the failed SNAr route and the successful Leuckart and Pd-Catalyzed routes.
Caption: Comparative pathways showing the regiochemical failure of direct SnAr versus the success of Leuckart and Pd-Catalyzed methods.
Diagram 2: The Leuckart Mechanism (Step-by-Step)
Detailed workflow for the recommended protocol.
Caption: Step-by-step mechanism of the Leuckart Thiophenol Synthesis transforming the aniline precursor to the target thiol.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
